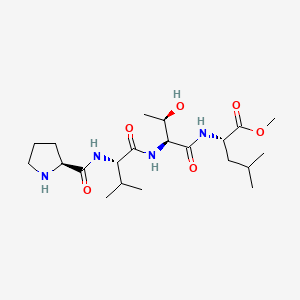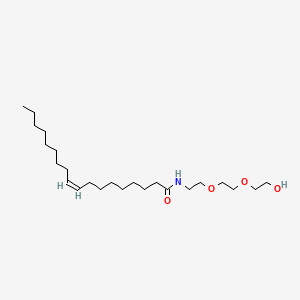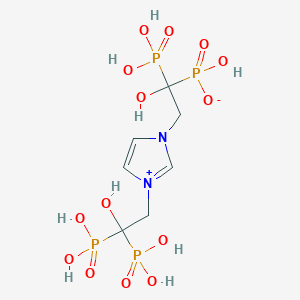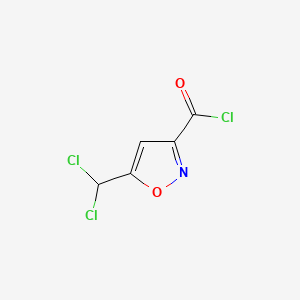![molecular formula C9H10BrNO2 B591101 N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide CAS No. 50739-71-4](/img/structure/B591101.png)
N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H10BrNO2 . It is an intermediate in the synthesis of Bromhexine Hydrochloride related compounds .
Synthesis Analysis
While specific synthesis methods for “N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide” were not found, similar compounds have been synthesized in various studies . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data .Physical And Chemical Properties Analysis
“N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide” has a molecular weight of 244.09 . It has a density of 1.6±0.1 g/cm3 and a boiling point of 441.1±40.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Biological Assessment : Ghazzali et al. (2012) described the microwave-assisted synthesis of derivatives including N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide. They found that certain derivatives exhibited selective high inhibitory effects against Aspergillus niger and Staphylococcus aureus, indicating potential antimicrobial applications (Ghazzali et al., 2012).
Enantioselective Synthesis for Drug Building Blocks : Lund et al. (2016) synthesized enantiomers of a related compound, 4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, which is a building block for the β-blocker atenolol. This illustrates the use of similar acetamide derivatives in the synthesis of pharmaceutical compounds (Lund et al., 2016).
Pharmacological Assessment of Acetamide Derivatives : Rani et al. (2016) synthesized acetamide derivatives, including compounds with a 4-bromo-2-(hydroxymethyl)phenyl structure, and assessed them for cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. Some compounds demonstrated activities comparable to standard drugs (Rani et al., 2016).
Anti-Arthritic and Anti-Inflammatory Activity : Jawed et al. (2010) studied the anti-arthritic and anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide in rats, finding promising anti-arthritic properties. This suggests potential therapeutic applications for similar acetamide derivatives (Jawed et al., 2010).
Antimalarial Drug Synthesis : Magadum and Yadav (2018) described the use of N-(2-Hydroxyphenyl)acetamide as an intermediate in the natural synthesis of antimalarial drugs, highlighting its significance in the pharmaceutical industry (Magadum & Yadav, 2018).
Antimicrobial Evaluation : Gul et al. (2017) synthesized and evaluated N-[4-(4-morpholinyl)phenyl]acetamide derivatives for antimicrobial activity. Some compounds showed significant activity against microbial species, indicating the potential for developing new antimicrobial agents (Gul et al., 2017).
properties
IUPAC Name |
N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(13)11-9-3-2-8(10)4-7(9)5-12/h2-4,12H,5H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKQKYUNCRDMMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Cyclohexene-1,2,3-triol,6-amino-,[1R-(1alpha,2beta,3beta,6beta)]-(9CI)](/img/no-structure.png)




